アセトアルドキシム

概要

説明

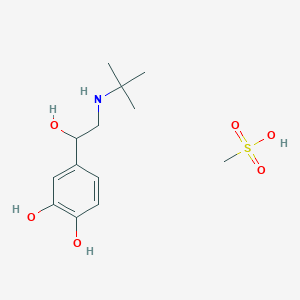

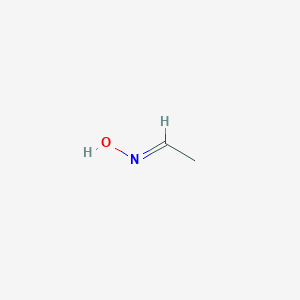

Acetaldoxime (also known as acetylhydroxylamine or acetoxyimine) is an organic compound with the formula CH3C(O)NHOH. It is a colorless, volatile liquid that is miscible with most organic solvents. Acetaldoxime is a versatile reagent used in organic synthesis and has a wide range of applications in scientific research.

科学的研究の応用

農薬の合成

アセトアルドキシムは、さまざまな農薬の合成において重要な中間体として機能します。その反応性により、害虫駆除に効果的なより複雑な化合物を生成できます。 アセトアルドキシムのオキシム基は、さらなる反応によってさまざまな農薬分子を生成することができ、農業の生産性と保護に貢献しています .

シアン配糖体の製造

医薬品および生化学の分野では、アセトアルドキシムはシアン配糖体の製造における中間体として使用されます。 これらの化合物は、医薬品開発において重要であり、他の貴重な生化学物質の合成における潜在的な前駆体でもあります .

ボイラー化学薬品への応用

アセトアルドキシムは、その毒性が低く、還元力が強いため、ボイラー化学薬品として使用されます。 ボイラーシステムから酸素を除去するのに役立ち、腐食を防ぎ、ボイラーシステムの寿命を延ばします .

グリーンケミストリー合成

アセトアルドキシムは、TS-1/H2O2システムなどのより環境に優しいプロセスである、よりグリーンな方法で合成されています。 この方法は、低価値の副生成物の生成を減らし、グリーンケミストリーの原則に沿っており、化学製造における持続可能性を促進します .

化学反応における触媒

この化合物は、アセトアルデヒドからそのオキシムへのアモキシデーションなどのさまざまな化学反応において触媒として使用されます。 この反応は、さらなる化学合成の中間体の生成において重要であり、重要な工業反応を触媒するアセトアルドキシムの多様性を示しています .

工業プロセスにおける脱酸素剤

アセトアルドキシムは、工業プロセスにおける新しいタイプの脱酸素剤として機能します。 その化学的性質により、さまざまなシステムから酸素を効果的に除去することができ、これは工業用オペレーションの完全性と効率を維持するために不可欠です .

Safety and Hazards

作用機序

Target of Action

Acetaldoxime is a simple oxime-containing compound that primarily targets chemical synthesis processes . It is used as an important intermediate in various industrial processes .

Mode of Action

The mode of action of Acetaldoxime involves the ammoximation of acetaldehyde to its oxime . In this process, ammonia (NH3) is first oxidized to hydroxylamine (NH2OH) by the TS-1/H2O2 system . Then, Acetaldoxime (CH3CH=NOH) forms after NH2OH reacts with acetaldehyde (CH3CHO) .

Biochemical Pathways

The biochemical pathway of Acetaldoxime involves the conversion of acetaldehyde to its oxime. This process is part of the ammoximation reaction, which is a key step in the synthesis of Acetaldoxime . The intermediate of this reaction is NH2OH instead of CH3CH=NH .

Pharmacokinetics

It is a clear, colorless to yellow liquid with a density of 0.97 g/cm³ . It is soluble in water (299 g/L) and ethanol , suggesting it could have good bioavailability.

Result of Action

The result of Acetaldoxime’s action is the formation of Acetaldoxime from acetaldehyde. This reaction is important in various chemical synthesis processes, where Acetaldoxime serves as an intermediate . It is especially notable for its commercial application as an intermediate in the production of pesticides and cyanogenic glucosides .

Action Environment

The action of Acetaldoxime is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the ammoximation of acetaldehyde to its oxime is affected by the temperature, the ratio of H2O2/acetaldehyde, and NH3/acetaldehyde . The reaction requires an alkaline environment provided by ammonia . The catalyst used in the reaction can be regenerated by calcination when the temperature exceeds a certain minimum value .

生化学分析

Biochemical Properties

Acetaldoxime is involved in the biosynthesis of IAA, a plant hormone that regulates many aspects of plant growth and development . The majority of Acetaldoxime is produced by CYP79B genes in Arabidopsis . It interacts with the cytochrome P450, CYP83B1, to the glucosinolate pathway .

Cellular Effects

The level of IAA, which is regulated by the flux of Acetaldoxime through CYP83B1, affects many cellular processes. These include cell division, cell differentiation, phototropism, root gravitropism, apical dominance, and vascular differentiation .

Molecular Mechanism

Acetaldoxime exerts its effects at the molecular level through its conversion to IAA. This involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

Acetaldoxime is involved in the metabolic pathways of IAA biosynthesis. It interacts with enzymes such as CYP79B and CYP83B1 .

特性

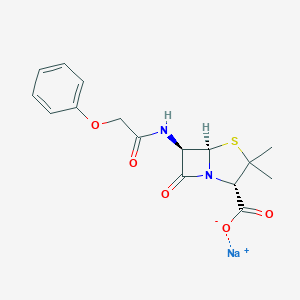

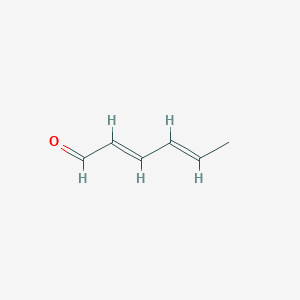

| { "Design of the Synthesis Pathway": "Acetaldoxime can be synthesized by the reaction of acetaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate.", "Starting Materials": [ "Acetaldehyde", "Hydroxylamine hydrochloride", "Sodium carbonate" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water", "Add sodium carbonate to the solution", "Slowly add acetaldehyde to the solution while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated acetaldoxime", "Wash the precipitate with cold water and dry it" ] } | |

CAS番号 |

107-29-9 |

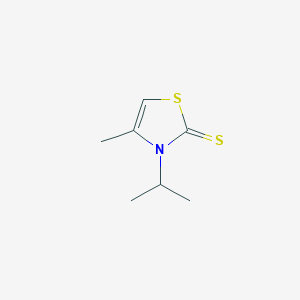

分子式 |

C2H5NO |

分子量 |

59.07 g/mol |

IUPAC名 |

(NZ)-N-ethylidenehydroxylamine |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |

InChIキー |

FZENGILVLUJGJX-IHWYPQMZSA-N |

異性体SMILES |

C/C=N\O |

SMILES |

CC=NO |

正規SMILES |

CC=NO |

沸点 |

115 °C |

Color/Form |

Needles Two crystalline modifications, alpha-form and beta-form |

密度 |

0.9656 at 20 °C/4 °C |

引火点 |

Flash point < 22 °C |

melting_point |

45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |

その他のCAS番号 |

107-29-9 |

物理的記述 |

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |

ピクトグラム |

Flammable; Irritant |

溶解性 |

Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |

同義語 |

acetaldehyde oxime acetaldoxime aldoxime |

蒸気圧 |

7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Acetaldoxime?

A1: Acetaldoxime has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol. []

Q2: What spectroscopic data is available for Acetaldoxime?

A2: Extensive spectroscopic data, including microwave spectra, infrared (FTIR), and UV-Vis spectra, have been reported for both cis and trans isomers of Acetaldoxime. These studies provide insights into its structural properties, vibrational modes, and electronic transitions. [, , ]

Q3: Are there different isomeric forms of Acetaldoxime?

A3: Yes, Acetaldoxime exists as two geometrical isomers: cis-Acetaldoxime and trans-Acetaldoxime. These isomers differ in the spatial arrangement of the methyl group relative to the hydroxyl group across the carbon-nitrogen double bond. [, ]

Q4: What are the catalytic applications of Acetaldoxime?

A4: Acetaldoxime has shown promising applications in selective hydration reactions. It can act as a catalyst, alongside transition metal salts like nickel, zinc, cobalt, and manganese salts, to facilitate the conversion of nitriles to amides in aqueous solutions. [, ]

Q5: How does the structure of the nitrile influence its reactivity in Acetaldoxime-catalyzed hydration?

A5: Nitriles with electron-withdrawing groups exhibit higher reactivity in Acetaldoxime-catalyzed hydration. Additionally, heterocyclic nitriles with a heteroatom lone pair adjacent to the nitrile group show enhanced reactivity. []

Q6: Can Acetaldoxime be used in environmentally friendly chemical processes?

A6: Yes, Acetaldoxime's ability to catalyze nitrile hydration in water, using readily available and relatively benign transition metal salts, presents a greener alternative to traditional methods that often rely on harsh conditions or toxic reagents. [, ]

Q7: What is the role of Acetaldoxime in plant biology?

A7: Acetaldoxime, specifically Indole-3-acetaldoxime (IAOx), is a crucial intermediate in the biosynthesis of the plant hormone Indole-3-acetic acid (IAA), also known as auxin. [, , , , , , ]

Q8: How is IAOx synthesized in plants?

A8: In Arabidopsis, the primary route for IAOx synthesis involves the enzymes CYP79B2 and CYP79B3, which convert tryptophan to IAOx. [, , , , ]

Q9: Does the IAOx pathway for IAA biosynthesis occur in all plants?

A9: While prevalent in Arabidopsis and other crucifers, the IAOx pathway might not be universal. Studies suggest that rice, maize, and tobacco, lacking apparent CYP79B orthologues, might not utilize this pathway. []

Q10: Does IAOx have other roles in plants besides IAA biosynthesis?

A10: Yes, IAOx serves as a precursor for other important compounds in plants, including indole glucosinolates, which contribute to plant defense mechanisms, and camalexin, a phytoalexin with antifungal properties. [, , , ]

Q11: How do alterations in IAOx levels impact plant development?

A11: Disruptions in IAOx metabolism can significantly affect plant growth and development. For instance, mutations in genes involved in IAOx metabolism, such as SUR1 and CYP83B1, lead to an overproduction of auxin, resulting in characteristic developmental abnormalities like excessive root growth. [, ]

Q12: What is the significance of IAOx as a metabolic branch point?

A12: IAOx represents a key branching point in plant metabolism. Its metabolic fate is directed towards either the synthesis of IAA, indole glucosinolates, or camalexin, highlighting the intricate interplay between primary and secondary metabolic pathways. [, , ]

Q13: How does the plant regulate IAOx flux between different pathways?

A13: The regulation of IAOx flux is complex and not fully understood. Studies suggest that microRNAs, such as miR10515, might play a role in modulating IAOx levels and directing its flow towards IAA biosynthesis by suppressing genes involved in indole glucosinolate synthesis, like SUR1. []

Q14: How does Acetaldoxime react with nitric acid?

A14: Acetaldoxime undergoes oxidation in the presence of nitric acid, leading to the formation of nitrous acid (HNO2). This reaction is influenced by factors such as nitric acid concentration and temperature. []

Q15: Can Acetaldoxime be used in nuclear fuel reprocessing?

A15: Research suggests Acetaldoxime's potential as a salt-free reductant in nuclear fuel reprocessing. It can reduce neptunium (Np(VI)) and plutonium (Pu(IV)) ions at practical rates, making it a candidate for separating these elements from spent nuclear fuel. [, ]

Q16: What is the mechanism of Pu(IV) reduction by Acetaldoxime?

A16: Computational studies suggest that the reduction of two Pu(IV) ions by one Acetaldoxime molecule occurs in a stepwise manner. The first reduction involves hydrogen atom transfer, while the second, rate-determining step, proceeds via hydroxyl ligand transfer. []

Q17: How has computational chemistry been used to study Acetaldoxime?

A17: Computational methods, like density functional theory (DFT) and ab initio calculations, have been employed to investigate various aspects of Acetaldoxime, including its molecular structure, vibrational frequencies, electronic properties, and reaction mechanisms. [, ]

Q18: Have there been any structure-activity relationship (SAR) studies conducted on Acetaldoxime?

A18: While limited information is available specifically on Acetaldoxime, studies on related oxime compounds, such as those inhibiting alcohol dehydrogenase, suggest that structural modifications, particularly around the aldehyde moiety, can significantly influence their binding affinities and inhibitory potencies. []

Q19: What analytical methods are used to study Acetaldoxime?

A19: Various analytical techniques are employed to characterize and quantify Acetaldoxime. These include spectroscopic methods like FTIR and NMR, chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)